

Synthesis of 2-Benzylxy-4-fluorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzylxy-4-fluorophenylboronic acid

Cat. No.: B1273113

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **2-Benzylxy-4-fluorophenylboronic acid**, a key building block in medicinal chemistry and organic synthesis. This document details the chemical properties, a plausible synthetic route, and a detailed experimental protocol.

Compound Profile

2-Benzylxy-4-fluorophenylboronic acid is a white to off-white crystalline powder.^[1] It is a versatile bifunctional molecule featuring a benzylxy group and a fluorine atom, making it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.^[1] Its application is prominent in the synthesis of complex organic molecules and as an intermediate in the development of pharmaceutical compounds.
^[1]

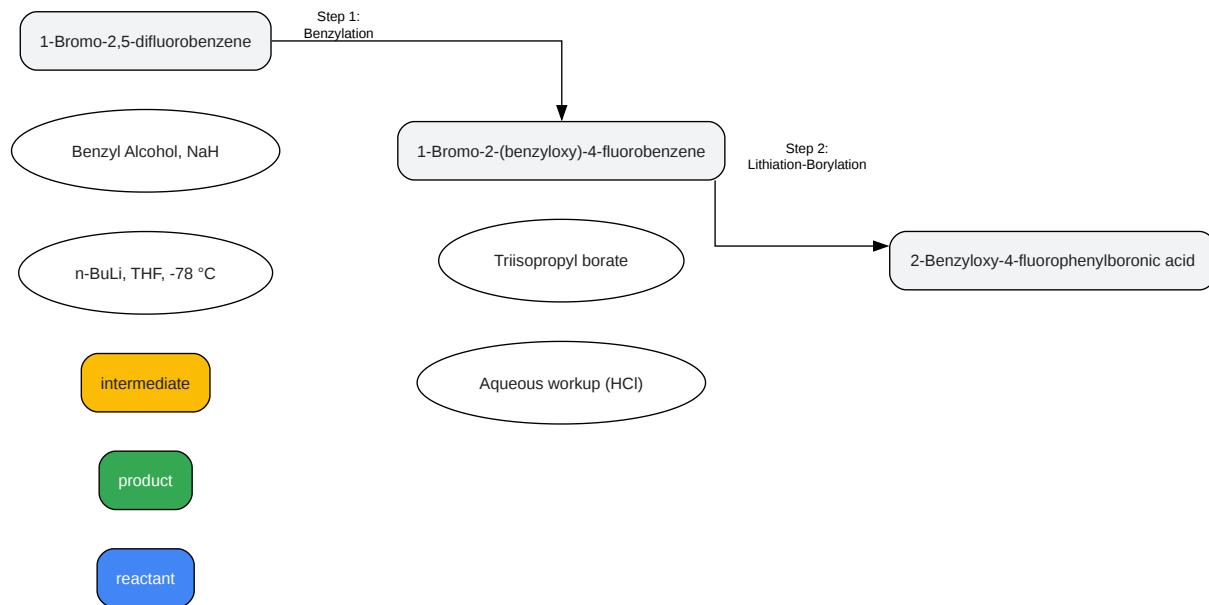
Table 1: Chemical and Physical Properties of **2-Benzylxy-4-fluorophenylboronic Acid**

Property	Value	Reference
CAS Number	848779-87-3	[1] [2]
Molecular Formula	C ₁₃ H ₁₂ BFO ₃	[1] [2]
Molecular Weight	246.04 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	116 °C	[1]
Purity	≥98%	[2]
Storage	Store at 2-8 °C	[1]

Synthetic Pathway

The synthesis of **2-Benzyl-4-fluorophenylboronic acid** is not extensively detailed in publicly available literature. However, based on established methodologies for the synthesis of substituted phenylboronic acids, a highly plausible and efficient route involves a three-step process starting from commercially available 1-bromo-2,5-difluorobenzene. The key transformation is a directed ortho-lithiation followed by borylation.

The overall synthetic workflow is depicted below:

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Caption: Synthetic workflow for **2-Benzyl-4-fluorophenylboronic acid**.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of **2-Benzyl-4-fluorophenylboronic acid**. This protocol is constructed based on analogous, well-established synthetic transformations for similar molecules.

Step 1: Synthesis of 1-Bromo-2-(benzyloxy)-4-fluorobenzene

This initial step involves the nucleophilic aromatic substitution of a fluorine atom with a benzyloxy group.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
1-Bromo-2,5-difluorobenzene	192.99	10.0 g	51.8 mmol
Benzyl alcohol	108.14	6.2 g (5.9 mL)	57.3 mmol
Sodium hydride (60% in mineral oil)	40.00	2.5 g	62.5 mmol
Anhydrous N,N-Dimethylformamide (DMF)	-	100 mL	-

Procedure:

- To a stirred suspension of sodium hydride (2.5 g, 62.5 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, a solution of benzyl alcohol (6.2 g, 57.3 mmol) in anhydrous DMF (20 mL) is added dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.
- A solution of 1-bromo-2,5-difluorobenzene (10.0 g, 51.8 mmol) in anhydrous DMF (30 mL) is then added dropwise to the reaction mixture at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
- The reaction is quenched by the slow addition of water (100 mL) at 0 °C.

- The aqueous layer is extracted with diethyl ether (3 x 75 mL).
- The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2-(benzyloxy)-4-fluorobenzene as a colorless oil.

Step 2: Synthesis of 2-Benzylxy-4-fluorophenylboronic acid

This final step involves a lithium-halogen exchange followed by borylation and hydrolysis.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
1-Bromo-2-(benzyloxy)-4-fluorobenzene	283.13	10.0 g	35.3 mmol
n-Butyllithium (2.5 M in hexanes)	64.06	15.5 mL	38.8 mmol
Triisopropyl borate	188.08	9.9 g (12.2 mL)	52.6 mmol
Anhydrous Tetrahydrofuran (THF)	-	150 mL	-
2 M Hydrochloric acid	-	As needed	-

Procedure:

- A solution of 1-bromo-2-(benzyloxy)-4-fluorobenzene (10.0 g, 35.3 mmol) in anhydrous THF (100 mL) is cooled to -78 °C under an inert atmosphere.

- n-Butyllithium (15.5 mL of a 2.5 M solution in hexanes, 38.8 mmol) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
- Triisopropyl borate (9.9 g, 52.6 mmol) is then added dropwise to the reaction mixture at -78 °C.
- The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
- The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the pH of the aqueous layer is approximately 2.
- The mixture is stirred vigorously for 1 hour at room temperature.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine (2 x 40 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude solid is triturated with a mixture of hexane and diethyl ether to afford **2-Benzyl-4-fluorophenylboronic acid** as a white to off-white solid.

Safety and Handling

Standard laboratory safety precautions should be followed when performing these syntheses. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

- Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. It should be handled with extreme care under an inert atmosphere.
- n-Butyllithium is a pyrophoric liquid and should be handled with caution under an inert atmosphere.
- Anhydrous solvents are required for these reactions to proceed efficiently and safely.

Conclusion

The synthesis of **2-Benzylxy-4-fluorophenylboronic acid** can be achieved through a reliable and scalable two-step sequence from a commercially available starting material. The described protocol, based on established chemical principles, provides a clear pathway for researchers and drug development professionals to access this valuable synthetic intermediate. Careful execution of the experimental procedures and adherence to safety protocols are essential for a successful outcome.

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